[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
Description
[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride is a fluorinated pyrrolidine derivative characterized by a 4-fluorophenyl substituent attached to the nitrogen of the pyrrolidine ring and a hydroxymethyl group at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications, particularly as a synthetic intermediate or bioactive scaffold.
Properties
IUPAC Name |
[1-(4-fluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-1-3-11(4-2-10)13-6-5-9(7-13)8-14;/h1-4,9,14H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHXAJHHWLROBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Catalyzed Condensation and Reduction Approach
A prominent method involves a two-step process:
Step 1: Reaction of 3-(4-fluorophenyl)acrylaldehyde with an amido-malonate or methyl 3-(methylamino)-3-oxopropanoate compound in the presence of a chiral catalyst such as diphenylprolinol derivatives (e.g., diphenylprolinol-TMS or diphenylprolinol-TBDMS) and optionally molecular sieves as a dehydrating agent. This step forms an intermediate N-protected ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol derivative.
Step 2: Reduction of the intermediate using a reducing agent such as sodium borohydride or sodium borohydride complexed with BF3·OEt2, yielding the target compound with high enantiomeric excess.
This process is noted for:
- Yields of intermediate around 50-65%, with final product yields approximately 70-80%.
- Enantiomeric excess (ee) of about 97% and high HPLC purity (>98.5%).
- Use of molecular sieves improves reaction efficiency by removing water.
- Reaction temperatures typically range from 0 °C to 30 °C during condensation and about 10 °C during reduction.
Table 1: Key Reaction Parameters and Outcomes for Chiral Catalyzed Method
| Parameter | Details |
|---|---|
| Starting materials | 3-(4-fluorophenyl)acrylaldehyde, methyl 3-(methylamino)-3-oxopropanoate |
| Catalyst | Diphenylprolinol-TMS or TBDMS derivatives |
| Dehydrating agent | Molecular sieves (optional) |
| Solvent | Ethyl acetate |
| Reaction temperature | 0 °C to 30 °C (condensation), ~10 °C (reduction) |
| Reducing agent | Sodium borohydride / NaBH4-BF3·OEt2 |
| Intermediate yield | 50-65% |
| Final product yield | 70-80% |
| Enantiomeric excess (ee) | ~97% |
| Purity (HPLC) | >98.5% |
This method is patented and represents an improved process over prior art, reducing cost and complexity while enhancing yield and purity.
Related Synthetic Routes via Indole Intermediates
Some synthetic routes involve the preparation of 4-fluorophenyl-substituted indole derivatives followed by further transformations to incorporate the pyrrolidin-3-yl methanol moiety. These multi-step syntheses include:
- Palladium-catalyzed hydrogenation of indole precursors.
- Use of methyl 3,3-dimethoxypropanoate and trifluoroacetic acid for ester formation.
- Crystallization and purification steps to achieve high purity (>99.5%).
While these routes are more complex, they provide alternative access to fluorophenyl-substituted pyrrolidinyl compounds.
Detailed Reaction Scheme Summary (From Patent Source)
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Add molecular sieves to solvent (ethyl acetate) | Dehydrating agent to remove water |
| 2 | Add 3-(4-fluorophenyl)acrylaldehyde to stirring solution | Ambient to 0 °C |
| 3 | Add methyl 3-(methylamino)-3-oxopropanoate | Stirring continues |
| 4 | Add chiral catalyst (diphenylprolinol-TBDMS) | Temperature ~0 °C |
| 5 | Stir reaction mixture | Temperature raised to ~30 °C |
| 6 | Isolate intermediate compound | Purification optional |
| 7 | Dissolve intermediate in solvent | Preparation for reduction |
| 8 | Add solution to reducing agent (NaBH4/BF3·OEt2) | Temperature ~10 °C |
| 9 | Isolate final product | Purification to achieve high purity and ee |
Research Findings and Analysis
- The use of chiral diphenylprolinol catalysts is critical for achieving high stereoselectivity.
- Molecular sieves or other dehydrating agents enhance reaction efficiency by removing water that can inhibit catalyst activity.
- Sodium borohydride and its complexes are effective reducing agents for converting intermediates to the target alcohol.
- The process yields a product with high enantiomeric purity (>97%) and high chemical purity (>98.5% by HPLC), suitable for pharmaceutical applications.
- The improved process reduces reaction steps, cost, and complexity compared to older methods.
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Yield (%) | Enantiomeric Excess (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Chiral catalyst + reduction | 3-(4-fluorophenyl)acrylaldehyde, methyl 3-(methylamino)-3-oxopropanoate, diphenylprolinol-TBDMS, NaBH4 | 70-80 | ~97 | >98.5 | Improved patented process, scalable, cost-efficient |
| NaBH4 reduction + functionalization | Sodium borohydride, mesyl chloride, triethylamine | Not specified | Not specified | Not specified | Used for related pyrrolidinone derivatives |
| Indole intermediate route | Pd/C hydrogenation, methyl 3,3-dimethoxypropanoate, TFA | Not specified | Not specified | 99.5 | Multi-step, complex, alternative synthetic route |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various reduced derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Fluorine atoms can influence the metabolic stability and bioavailability of compounds, making them valuable tools in drug discovery and development.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced pharmacokinetic properties, such as increased metabolic stability and improved binding affinity to target proteins.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it a valuable component in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to target proteins, while the pyrrolidine ring can influence its overall pharmacokinetic properties. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations: Fluorophenyl vs. Trifluoromethyl
The compound [(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride (CAS 1212115-75-7) shares the pyrrolidine core and hydroxymethyl group but replaces the 4-fluorophenyl with a trifluoromethyl group.
- Steric Profile: The 4-fluorophenyl group introduces bulkier aromaticity, which may enhance binding to hydrophobic pockets in biological targets .
Ring Size and Conformation: Pyrrolidine vs. Piperidine
The compound [1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methanol hydrochloride (CAS 2940871-20-3) features a pyrrolidine ring with a cyclopropane extension.
- Fluorine Position: Fluorine at the 3-position of pyrrolidine may influence stereoelectronic interactions differently than the 4-fluorophenyl group .
Functional Group Modifications: Ester vs. Hydroxymethyl
tert-Butyl cis-3-hydroxy-4-methylpyrrolidine-1-carboxylate (CAS 1107658-75-2) and methyl trans-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (CAS 2101775-10-2) replace the hydroxymethyl group with ester functionalities.
Aromatic Substitution Patterns: Fluorophenyl vs. Fluorobenzyl
N-(4-Fluorobenzyl)-1-(piperidin-3-yl)methamine hydrochloride () features a 4-fluorobenzyl group attached to a piperidine ring.
- Key Differences :
- Linker Flexibility : The benzyl group introduces a methylene spacer, increasing conformational flexibility compared to the direct aryl attachment in the target compound.
- Target Selectivity : The piperidine ring (6-membered) vs. pyrrolidine (5-membered) may alter affinity for receptors like σ-1 or dopamine transporters .
Data Table: Comparative Analysis of Structural Analogs
*Assumed based on structural similarity to evidence compounds.
Biological Activity
[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H14ClFNO
- Molecular Weight : 233.69 g/mol
- CAS Number : 1217689-47-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the fluorophenyl group enhances its lipophilicity, facilitating cellular membrane penetration and interaction with proteins involved in signaling pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various pyrrolidine derivatives found that certain modifications could enhance antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for the most active compounds .
Kinase Inhibition
Inhibitory effects on kinases have been documented, particularly with compounds containing similar structural motifs. For example, a related study reported that chiral iminosugar modifications of pyrrolidine derivatives led to selective inhibition of casein kinase 1 delta (CK1δ), with IC50 values around 1 µM, indicating potential therapeutic applications in cancer and neurodegenerative diseases .
Study on Antimicrobial Properties
A comparative study evaluated several pyrrolidine derivatives for their antimicrobial efficacy. The results demonstrated that the introduction of halogen substituents significantly impacted the antibacterial activity, suggesting a structure-activity relationship that could be exploited in drug design .
Research on Kinase Inhibition
Another study focused on the synthesis of pyrrolidine analogs and their effects on CK1δ and CK1ε kinases. The findings highlighted the potential of these compounds in modulating cellular processes linked to cancer progression, underscoring the therapeutic relevance of this compound .
Data Summary
Q & A
Q. Methodology :
- Comparative SAR studies : Test structural analogs (see table below) under standardized assays.
- Dose-response curves : Identify IC₅₀ variability across studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
